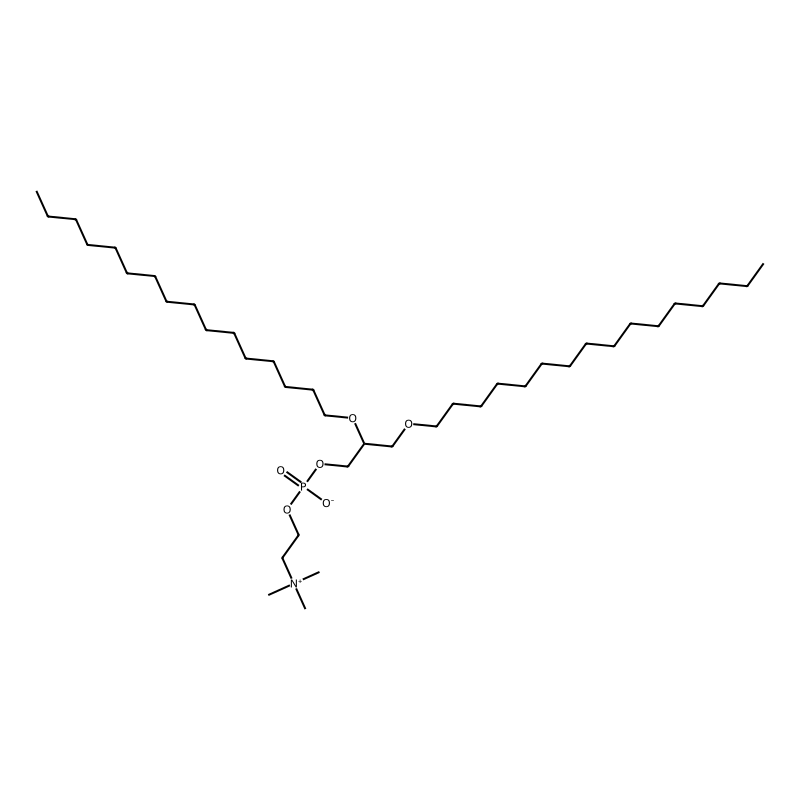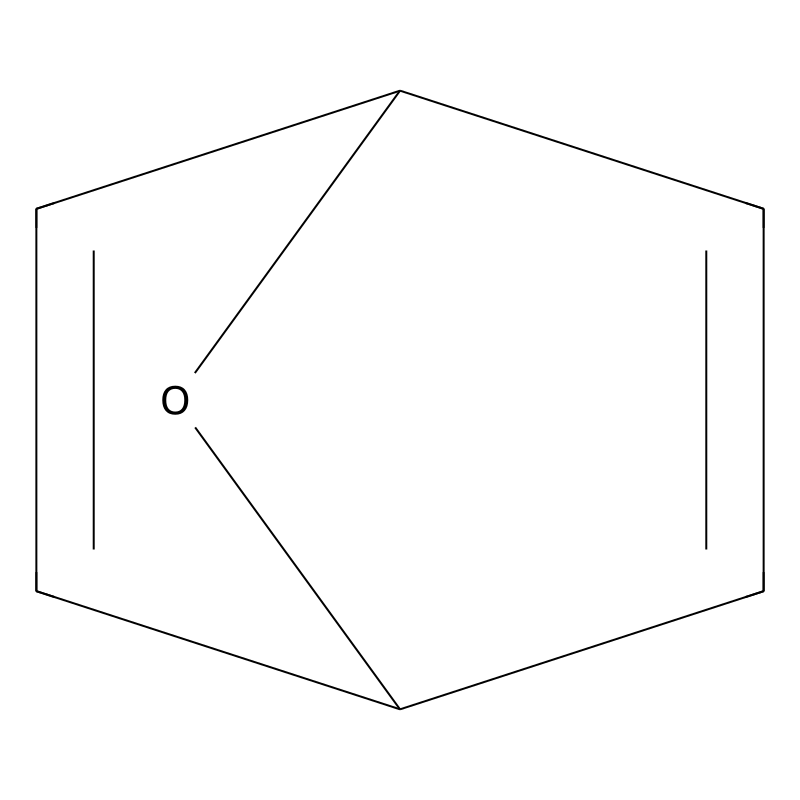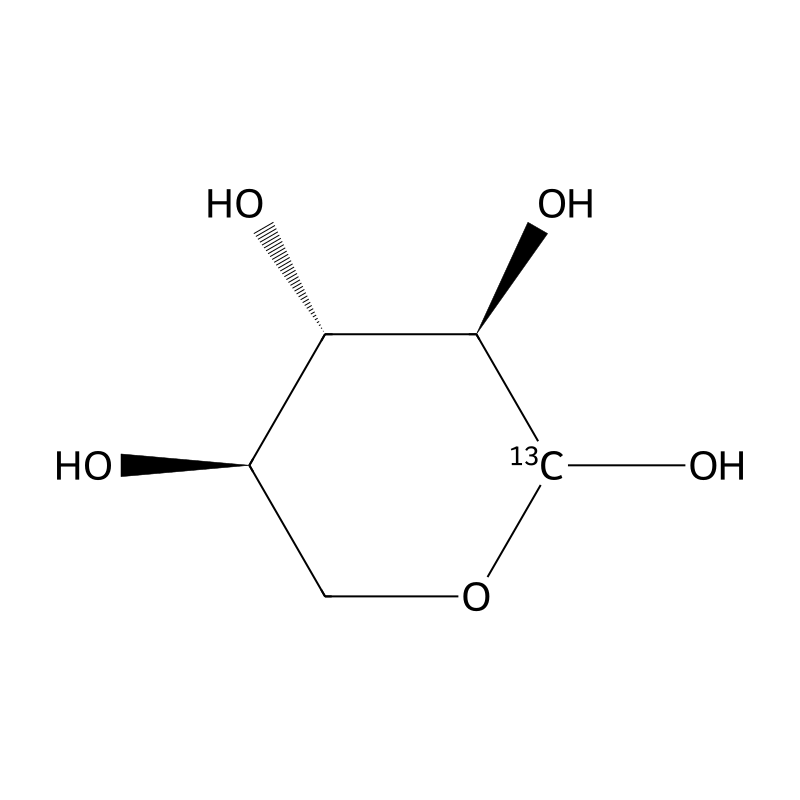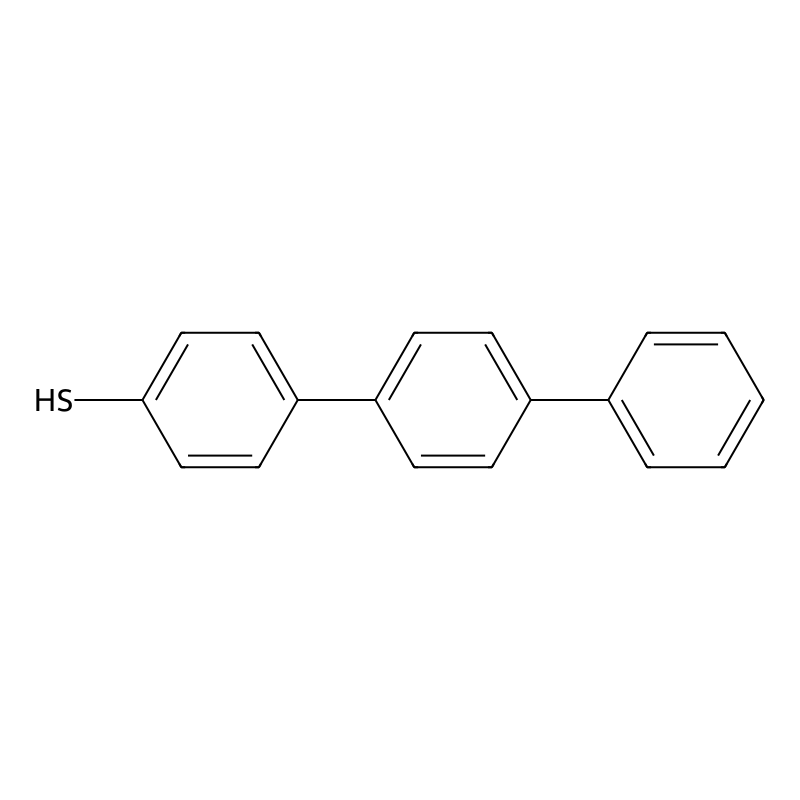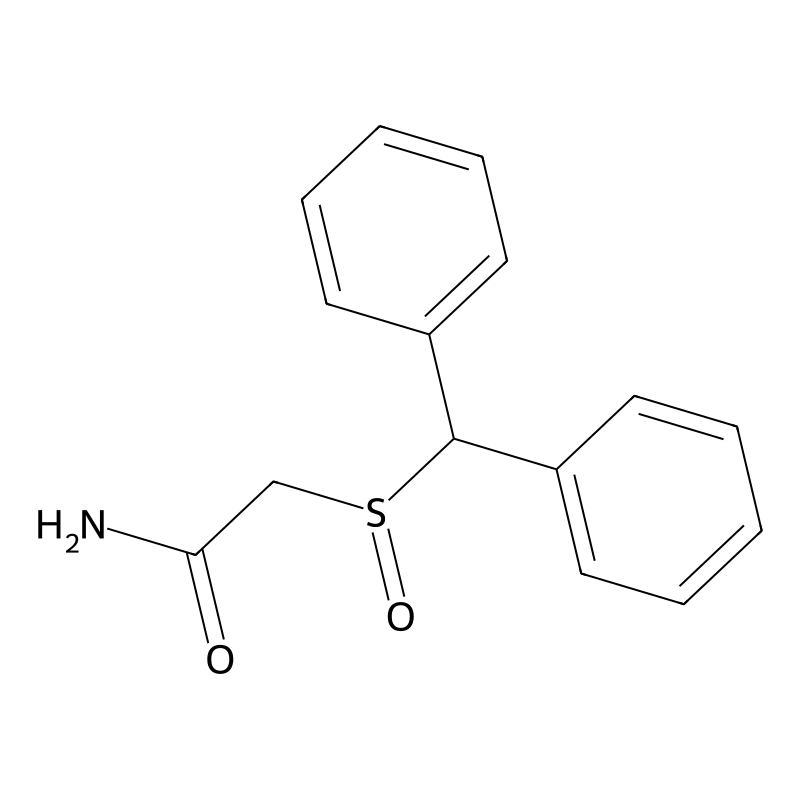4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
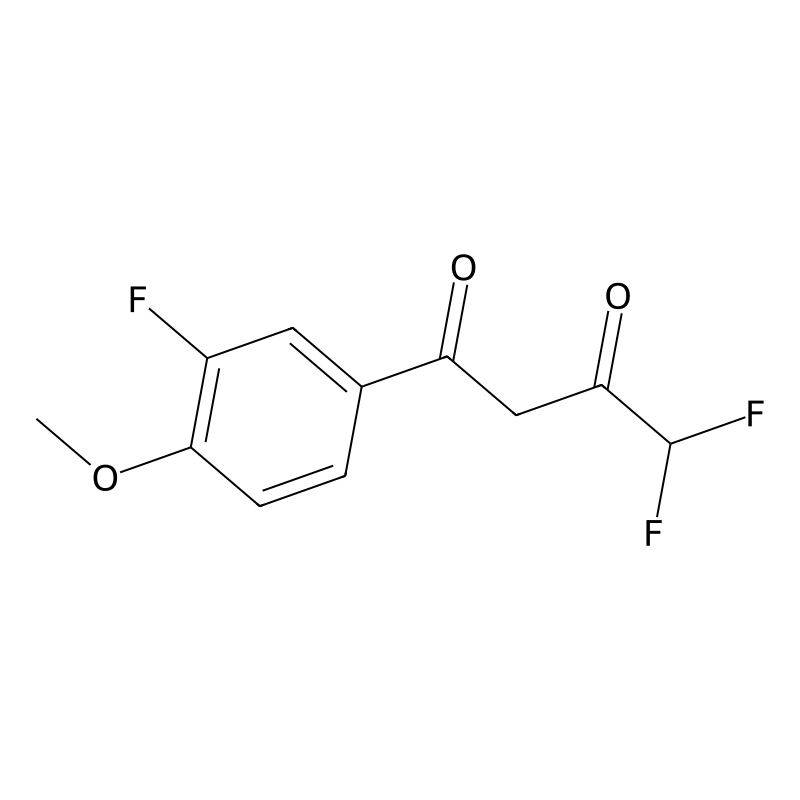
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives
Scientific Field: Organic Chemistry Application Summary: This research focuses on the synthesis of 4,4-difluoro-1H-pyrazoles, a new class of fluorinated heterocycles . These compounds are of interest due to the growing importance of fluorine-containing aromatic and heterocyclic motifs in the pharmaceutical and agrochemical industries . Methods: The method involves the fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile . Results: The structure of this new class of fluorinated heterocycles was established by X-ray crystallography .
Fluorinated Pyrazoles and Indazoles
Scientific Field: Medicinal Chemistry Application Summary: This research discusses the synthesis of fluorine-containing pyrazoles and their benzocondensed derivatives, indazoles . These compounds have interesting properties that make them useful in pharmaceutical and agricultural active ingredients . Methods: The synthesis methods involve direct replacement of an atom or functional group by fluorine, and the modification of fluorine-containing building blocks . Results: The chapter discusses the pivotal procedures that allow the preparation of fluoro- and fluoroalkyl- pyrazoles .
BODIPY™ 493/503
Scientific Field: Biochemistry Application Summary: BODIPY™ 493/503, a nonpolar structure with long-wavelength absorption and fluorescence, can be used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids . Methods: It is recommended to dissolve BODIPY™ 493/503 in high-quality anhydrous DMSO to attain a stock concentration of 1 to 10 mM . Results: The compound is used for research purposes only .
CholEsteryl 4,4-Difluoro-5- (4-Methoxyphenyl)-4-Bora-3a,4a-Diaza
Scientific Field: Biochemistry Application Summary: This compound can be used as a tracer of cholesterol transport and as a general nonexchangeable membrane marker . Methods: Not specified. Results: The compound is used for research purposes only .
Antimicrobial Evaluation of Novel Difluoromethylated Compounds
Scientific Field: Medicinal Chemistry Application Summary: Newly synthesized difluoromethylated compounds were evaluated for in vitro antibacterial and antifungal activity against various pathogens . Methods: Not specified. Results: The compounds showed potential antimicrobial activity .
Fluorine in Heterocyclic Chemistry
Scientific Field: Organic Chemistry Application Summary: This research discusses the synthesis of fluorine-containing pyrazoles and their benzocondensed derivatives, indazoles . These compounds have interesting properties that make them useful in pharmaceutical and agricultural active ingredients . Methods: The synthesis methods involve direct replacement of an atom or functional group by fluorine, and the modification of fluorine-containing building blocks . Results: The chapter discusses the pivotal procedures that allow the preparation of fluoro- and fluoroalkyl- pyrazoles .
Synthesis of Fluoroorganic Systems
Scientific Field: Organic Chemistry Application Summary: This research focuses on the synthesis of fluoroorganic systems using electrophilic fluorinating agents . These compounds are of interest due to the growing importance of fluorine-containing aromatic and heterocyclic motifs in the pharmaceutical and agrochemical industries . Methods: The method involves the fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile . Results: The structure of this new class of fluorinated heterocycles was established by X-ray crystallography .
Boron Neutron Capture Therapy
Scientific Field: Medical Chemistry Application Summary: Arylboronic acid, which is economical and easy to obtain, has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Methods: Not specified. Results: The compound is used for research purposes only .
Biological Potential of Indole Derivatives
Scientific Field: Medicinal Chemistry Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Methods: Not specified. Results: The compound is used for research purposes only .
Pharmaceutical Intermediates
Scientific Field: Pharmaceutical Chemistry Application Summary: Ethyl difluoroacetate is used in pharmaceutical intermediates, acrylization oxidation and halogenating reaction of catalyst . Methods: Not specified. Results: The compound is used for research purposes only .
4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a synthetic organic compound characterized by its unique molecular structure. It has the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol. This compound features two fluorine atoms at the 4-position of the butane chain and a substituted aromatic ring containing both a fluorine and a methoxy group. Its systematic name indicates its structural complexity, which includes a butane-1,3-dione backbone.
There is no current information available on the mechanism of action of this specific compound.
- Oxidation: The compound can be oxidized to yield carboxylic acids or other derivatives.
- Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
- Nucleophilic Substitution: The difluoromethyl group may participate in nucleophilic substitution reactions, leading to diverse products depending on the nucleophile used.
These reactions highlight the compound's reactivity profile, making it suitable for further chemical transformations in synthetic applications.
Research into the biological activity of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione suggests potential interactions with biological targets. The presence of fluorine atoms enhances lipophilicity, which may improve membrane permeability and bioavailability. Preliminary studies indicate that this compound could inhibit specific enzymes or proteins involved in metabolic pathways, although detailed pharmacological studies are necessary to elucidate its full biological profile.
The synthesis of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione typically involves the following steps:
- Starting Materials: Ethyl difluoroacetate and 3-fluoro-4-methoxyacetophenone are used as key starting materials.
- Reaction Conditions: The reaction is carried out in an organic solvent (e.g., methyl tert-butyl ether) with sodium methoxide as a base.
- Procedure:
- Dissolve ethyl difluoroacetate in the solvent.
- Add sodium methoxide and 3-fluoro-4-methoxyacetophenone.
- Stir the mixture for several hours before quenching with hydrochloric acid.
- Isolate the product through extraction and purification techniques.
This method yields high purity and satisfactory yields of the desired compound, typically around 96% .
The applications of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione span several fields:
- Chemical Research: It serves as an intermediate for synthesizing more complex molecules.
- Pharmaceutical Development: The compound's potential as an enzyme inhibitor positions it as a candidate for drug development.
- Material Science: Its unique properties may find applications in developing specialty chemicals and agrochemicals.
These diverse applications underscore its significance in both academic research and industrial settings.
Interaction studies are crucial for understanding how 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione interacts with biological systems. Initial investigations suggest that it may bind to specific enzyme active sites, potentially altering their function. Further research is needed to quantify these interactions and assess their implications for drug design and therapeutic applications.
Several compounds share structural similarities with 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | C11H9F3O3 | Contains trifluoromethyl group instead of difluoromethyl |
| 4-Fluoro-1-(3-fluorophenyl)butane-1,3-dione | C11H9F2O3 | Lacks methoxy group; has different fluorine positioning |
| 4-Difluoromethyl-1-(2-fluorophenyl)butane-1,3-dione | C11H9F2O3 | Different aromatic substitution pattern |
These compounds exhibit variations in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The unique combination of fluorine and methoxy groups in 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione sets it apart from these similar compounds, potentially enhancing its utility in various applications.




